Canagliflozin hemihydrate is a crystalline form of canagliflozin, a sodium-glucose co-transporter 2 inhibitor primarily used in the treatment of type 2 diabetes mellitus. This compound enhances glycemic control by promoting glucose excretion through urine, thus lowering blood glucose levels. The hemihydrate form is particularly noted for its improved solubility and dissolution rate compared to other forms, making it a significant focus in pharmaceutical research and development.
Canagliflozin hemihydrate is derived from the synthesis of canagliflozin, which was first approved by the United States Food and Drug Administration in 2013. The compound's development has been documented in various patents and scientific literature, highlighting its preparation methods, structural characteristics, and pharmacological properties .
Canagliflozin hemihydrate is classified as:
The synthesis of canagliflozin hemihydrate involves several methods, including crystallization from various solvents. A common approach includes:
The molecular structure of canagliflozin hemihydrate features a complex arrangement that includes:
The hemihydrate form incorporates water molecules in its crystal lattice, influencing its solubility and stability.
Canagliflozin hemihydrate undergoes various chemical reactions typical for organic compounds, including:
The stability of canagliflozin hemihydrate under different pH conditions has been studied, revealing that its solubility is significantly affected by the pH of the environment .
Canagliflozin hemihydrate functions primarily by inhibiting the sodium-glucose co-transporter 2 in the proximal renal tubules. This inhibition leads to:
Clinical studies have demonstrated significant reductions in HbA1c levels among patients treated with canagliflozin hemihydrate compared to placebo groups .
Canagliflozin hemihydrate is primarily utilized in:
Additionally, ongoing research explores its potential applications in combination therapies for enhanced efficacy against diabetes-related complications .
Crystal engineering provides the methodological framework for systematically designing pharmaceutical solids with targeted physicochemical properties. For sodium-glucose cotransporter 2 inhibitors like canagliflozin, this approach enables the rational development of solid forms that ensure stability, bioavailability, and manufacturability. The anhydrous form of canagliflozin (chemical name: (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol) initially presented challenges related to crystal packing and environmental stability. Researchers subsequently identified multiple solid-state configurations through polymorph screening, including metastable forms, hydrates, and solvates [3]. The hemihydrate emerged as the optimal form due to its superior stability profile under pharmaceutical processing conditions and long-term storage.
The crystalline lattice of canagliflozin hemihydrate (chemical formula: C₂₄H₂₅FO₅S·½H₂O; molecular weight: 453.53 g/mol) features a complex hydrogen-bonded network involving the glucopyranose hydroxyl groups and water molecules. This arrangement creates a stable channel structure where water molecules occupy defined positions between canagliflozin molecules, forming bridges via O-H···O hydrogen bonds [3]. This specific hydration state (water stoichiometry of 0.5 molecules per drug molecule) prevents further hydration or dehydration under standard storage conditions—a critical advantage for maintaining content uniformity in solid dosage forms. The structural integrity of this configuration is evidenced by its characteristic X-ray powder diffraction pattern with prominent peaks at 5.6°, 11.3°, 17.9°, 19.1°, and 22.4° 2θ (±0.2°) [3] [6].
Table 1: Solid Forms of Canagliflozin Investigated During Pharmaceutical Development
| Solid Form | Stoichiometry | Stability Profile | Key Characteristics |
|---|---|---|---|
| Anhydrous | C₂₄H₂₅FO₅S | Hygroscopic, form conversion risk | Higher energy polymorph |
| Hemihydrate | C₂₄H₂₅FO₅S·½H₂O | Thermodynamically stable at room temperature | Channel hydrate structure |
| Monohydrate | C₂₄H₂₅FO₅S·H₂O | Stable only in high humidity | Tendency to dehydrate |
| Amorphous | N/A | Physically unstable, crystallization tendency | Enhanced dissolution rate |
| Methanol Solvate | C₂₄H₂₅FO₅S·CH₃OH | Dissociation upon drying | Not suitable for development |
The transition from anhydrous to hemihydrate crystal structure fundamentally altered the compound's pharmaceutical properties. Thermal analysis reveals that the hemihydrate exhibits a broad endothermic event between 90-105°C corresponding to water loss, followed by melting of the anhydrous form at approximately 120-125°C [3]. This stepwise decomposition pathway contrasts with the single melting endotherm of the anhydrous form and provides greater processing flexibility. Crucially, the hemihydrate maintains its crystallinity at pharmaceutical relevant humidity levels (10-80% RH), whereas the anhydrous form undergoes phase conversion above 50% RH, risking stability issues in tablets [3]. These advantages led to the selection of canagliflozin hemihydrate as the commercial form, patented as a composition with distinct spectroscopic signatures (United States Patent 7,943,582) [4].
The hemihydrate configuration of canagliflozin provides specific advantages that extend beyond stability to directly influence therapeutic performance. The precise water content in the crystal lattice (approximately 2.0% w/w) creates a molecular architecture that enhances dissolution behavior while preventing hydrate-mediated degradation pathways. This hydration state maintains the sodium-glucose cotransporter 2 inhibitor in a moderately hydrophilic state, balancing solubility and membrane permeability requirements for oral absorption. The crystalline structure disassembles predictably in the gastrointestinal tract, releasing molecules with consistent solid-state history—a critical factor for reproducible pharmacokinetics [3].
The molecular architecture of the hemihydrate form facilitates optimal interaction with its biological target. Canagliflozin inhibits sodium-glucose cotransporter 2 through competitive binding at the glucose recognition site, with half-maximal inhibitory concentration values of 2-4.4 nM across species [6]. The hemihydrate's dissolution profile ensures rapid generation of supersaturated solutions in the small intestine, achieving peak plasma concentrations within two hours post-administration. This efficient liberation of active pharmaceutical ingredient translates to 65% absolute oral bioavailability—significantly higher than observed with early amorphous formulations [2]. The crystalline stability prevents conversion to less soluble forms during transit, maintaining exposure levels necessary for sustained sodium-glucose cotransporter 2 inhibition throughout the dosing interval.
Table 2: Characterization Parameters of Canagliflozin Hemihydrate
| Analytical Technique | Characteristic Signatures | Pharmaceutical Significance |
|---|---|---|
| X-ray Powder Diffraction | Peaks at 5.6°, 11.3°, 17.9°, 19.1°, 22.4° 2θ | Identity confirmation, polymorphic purity |
| Differential Scanning Calorimetry | Endotherm at 90-105°C (water loss), melting at 120-125°C | Processing temperature guidance |
| Thermogravimetric Analysis | 2.0% weight loss below 110°C | Hydration state verification |
| Infrared Spectroscopy | O-H stretch at 3450 cm⁻¹, C-O-C vibrations at 1078 cm⁻¹ | Hydrogen bonding pattern confirmation |
| Dynamic Vapor Sorption | Minimal mass change (<0.5%) at 10-80% RH | Stability under manufacturing conditions |
The hemihydrate's physicochemical properties directly enable its established clinical benefits. The crystalline structure maintains chemical integrity during tablet compression and coating processes, ensuring accurate dosing in the commercial 100 mg and 300 mg strengths [8]. More significantly, the reproducible dissolution profile supports consistent pharmacodynamics across patient populations. Clinical studies demonstrate that the hemihydrate formulation achieves sufficient plasma concentrations to block approximately 30% of renal glucose reabsorption at the proximal tubule, resulting in excretion of 60-100 grams of glucose daily [2]. This magnitude of glycosuria translates to clinically relevant reductions in glycated hemoglobin (0.58-1.16% from baseline) while simultaneously promoting osmotic diuresis (approximately 400 mL/day fluid loss) that contributes to blood pressure reduction [5].
The crystalline stability also proves essential for non-glycemic indications. In patients with type 2 diabetes and diabetic nephropathy, the hemihydrate form maintains consistent exposure despite declining renal function (down to estimated glomerular filtration rate 30 mL/min/1.73m²). This pharmacokinetic reliability enables expression of renoprotective effects, including 30% reduction in end-stage kidney disease risk and 34% reduction in hospitalization for heart failure [1] [5]. The drug's ability to reduce intraglomerular pressure through tubular effects depends critically on maintaining steady-state plasma concentrations between 1,800-5,300 ng/mL—a target reliably achieved through the hemihydrate's predictable dissolution profile [2] [5]. These attributes collectively demonstrate how the crystalline architecture of canagliflozin hemihydrate serves as the material foundation for its multifaceted clinical efficacy.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6